N-(2-Chloro-3-cyclopropoxypyridin-4-YL)methanesulfonamide
Description
N-(2-Chloro-3-cyclopropoxypyridin-4-YL)methanesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a chloro group and a cyclopropoxy group, along with a methanesulfonamide moiety. Its distinct chemical structure makes it a subject of interest in medicinal chemistry and other scientific research areas.
Properties
Molecular Formula |
C9H11ClN2O3S |
|---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
N-(2-chloro-3-cyclopropyloxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-16(13,14)12-7-4-5-11-9(10)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
JZWFSLNRESOOPN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=NC=C1)Cl)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring The cyclopropoxy group is introduced through a nucleophilic substitution reaction, followed by the chlorination of the pyridine ring
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, potentially affecting the chloro group or the pyridine ring.
Substitution: Substitution reactions are common, especially involving the chloro group, which can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted pyridine compounds.
Scientific Research Applications
N-(2-Chloro-3-cyclopropoxypyridin-4-YL)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-3-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could bind to a receptor and block its activity, thereby modulating a particular signaling pathway. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
- 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
- N-(2-Chloro-4-pyridinyl)-N-phenylurea
Comparison: N-(2-Chloro-3-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to similar compounds. This structural difference can influence its reactivity, biological activity, and potential applications. For instance, the cyclopropoxy group may enhance its binding affinity to certain targets or alter its metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
